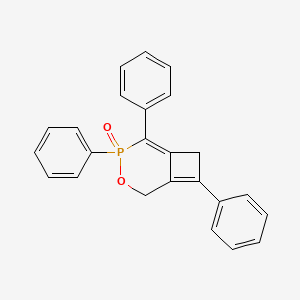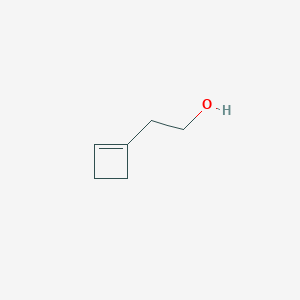
1-Cyclobutene-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutene-1-ethanol is an organic compound characterized by a cyclobutene ring with an ethanol group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-ethanol can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor molecule under specific conditions to form the cyclobutene ring, followed by the addition of the ethanol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Cyclobutene-1-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutene-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutene-1-ethanol involves its interaction with various molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- Cyclobutane
- Cyclobutanone
- Cyclopropanol
Propiedades
Número CAS |
21816-20-6 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
2-(cyclobuten-1-yl)ethanol |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h2,7H,1,3-5H2 |
Clave InChI |
HAMMEPSPRBLFLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


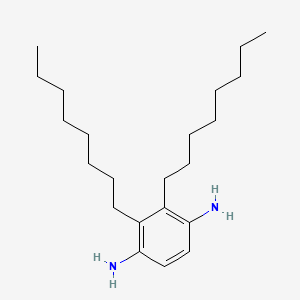
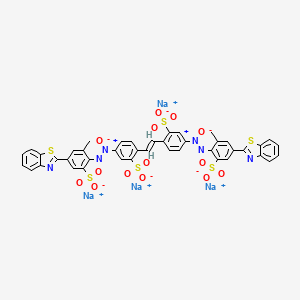
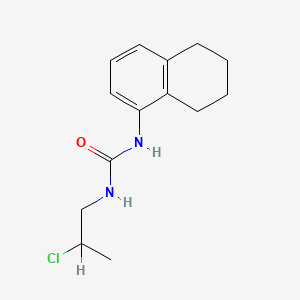
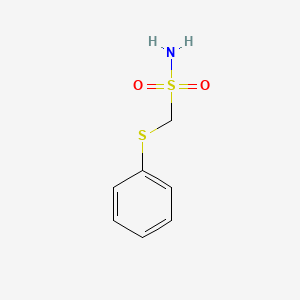

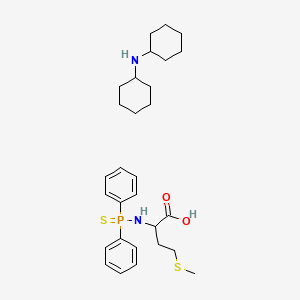

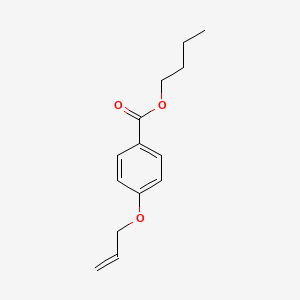
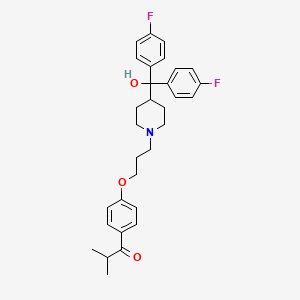
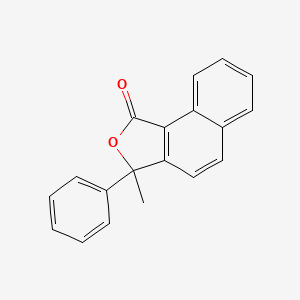

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

